molecular formula C13H15N5O2 B2646190 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2198084-18-1

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2646190
CAS No.: 2198084-18-1
M. Wt: 273.296
InChI Key: LYLJHRIWMQAUFH-UHFFFAOYSA-N
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Description

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a dihydropyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
  • 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Uniqueness

1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to its combination of a triazole ring, a pyrrolidine ring, and a dihydropyridinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-16-6-2-3-11(12(16)19)13(20)17-7-4-10(9-17)18-8-5-14-15-18/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLJHRIWMQAUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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